Journal Name:Liquid Crystals Reviews
Journal ISSN:2168-0396
IF:3.7
Journal Website:http://www.ingentaconnect.com/content/2168-0396
Year of Origin:0
Publisher:Taylor and Francis Inc.
Number of Articles Per Year:8
Publishing Cycle:
OA or Not:Not
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2021-05-26 , DOI:
10.1007/s10874-021-09423-y
In this work, isotopic effects of carbonyls were evaluated during the simulation sampling of gaseous carbonyls by using a carbon isotope method developed, and then variation characteristics of carbon isotopic compositions were investigated for three dominant carbonyls including formaldehyde, acetaldehyde and acetone in the roadside air of Nanning for the first time. A small difference in δ13C values (0.04 to 0.50 ‰) were observed between the calculated and measured values of carbonyl-derivatives, indicating that the effect on carbon isotopic fractionation could hardly occurred in the simulation sampling of gaseous carbonyls. The roadside air measurements showed that \({\delta }^{13}\)C values of formaldehyde, acetaldehyde and acetone were –36.02 ‰ to –31.18 ‰, –35.35 ‰ to –32.01 ‰ and –30.45 ‰ to –29.09 ‰, respectively. Further correlation of the measured \({\delta }^{13}\)C values was good for formaldehyde, acetaldehyde and acetone (R2 = 0.6275–0.7755), indicating that their similar sources could be the direct vehicular emission or indirect productions from precursors such as hydrocarbons. Particularly, formaldehyde, acetaldehyde and acetone in the roadside air were all enriched in the early afternoon by round 0.5–6 ‰ in 13C compared to other sampling durations, which was likely due to the contributions from the positive photo-oxidation productions of hydrocarbons. Finally, it was found that all measured \({\delta }^{13}\)C values (–36.5 ‰ to –29.0 ‰) agreed with the forecasted \({\delta }^{13}\)C range (–43.0 ‰ to –26.0 ‰) according to the 13C mass balance of carbonyls and their precursors such as hydrocarbons, indirectly confirming such positive productions in the roadside air.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2020-05-29 , DOI:
10.1007/s10874-020-09402-9
Observations of carbonaceous species [organic carbon (OC), elemental carbon (EC), water soluble organic carbon (WSOC), carbonaceous aerosols (CAs) and secondary organic carbon (SOC) ] and trace elements (As, Cr, Ni, Zn, Na, Mg, Al, P, K, Ca, Ti, Fe, and Mn) in PM10 are made over a high altitude site (ARIES, Nainital, 29.4° N, 79.5° E, ~1958 m amsl) in the central Himalayan region during October 2018−February 2019 to explore their possible sources. The average concentrations of PM10, OC, EC, WSOC, CA and SOC were recorded as 44±13 µg m-3, 3.66±1.26 µg m-3, 1.29±0.61 µg m-3, 2.28±0.76 µg m-3, 7.15±1.96 µg m-3 and 1.45±0.73 µg m-3, respectively during the study period. The concentrations of PM10, OC, EC, WSOC, CAs and SOC were significantly varied during autumn (October-November) and winter (December-February) seasons. During both the seasons, significant positive linear trend between OC & EC and OC & WSOC have been observed which is indicative of their common sources of carbonaceous aerosols at the study site. WSOC/OC ratio was estimated as 0.56 and 0.67 during autumn and winter, respectively suggested that the biomass burning could be one of the major sources of carbonaceous aerosols at Nainital. The significant positive correlation of PM10 with crustal elements (Al, Fe, Ca, Mg and Ti) as well as correlation of Al with other crustal elements (Fe, Ca, Mg and Ti) indicates the abundance of mineral dust at the sampling site. The observed Fe/Al ratio (1.07) also indicates mineral dust as a source at the sampling site, similarly, Ca/Al ratio (1.36) indicates that aerosols over this region is rich in Ca mineral as compared to average continental crust. Principal component analysis (PCA) identified the contribution of crustal/soil dust, biomass burning and industrial emissions to the PM10 over the central Himalayan region of India. Five days back trajectory analysis indicates that the air mass impacting the sampling site is from local surrounding area in Uttrakhand as well from Himachal Pradesh, Jammu & Kashmir, Ingo Gangetic Plain (IGP) region, Pakistan, Afghanistan region and Thar Desert.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2020-03-19 , DOI:
10.1007/s10874-020-09400-x
The properties of the atmospheric aerosols depend on the source region and on the modifications that occur during their transport in the air. We have studied physical and chemical properties of aerosols along with their sink mechanism over two locations in southwest India, an urban site (Pune) and well-established climate observatory at Sinhagad (SINH), which represents rural and high altitude site. The ground-based measurements of aerosols, together with their radiative properties in this study have provided means to understand the observed variability and the impact on the aerosol radiative properties effectively over this region. The annual mean elemental carbon concentration (3.4 µg m − 3 ) at Pune was observed about three times higher compared to SINH (1.3 µg m − 3 ), indicating strong emissions of carbon-rich aerosols at the urban location. Aerosol optical properties were derived using the OPAC model which were used to compute the Aerosol radiative forcing (ARF) over both stations calculated using SBDART (Santa Barbara DISORT Atmospheric Radiative Transfer) model shows pronounced seasonal variations due to changes in aerosol optical depth and single scattering albedo at both locations. The year-round ARF was 4–5 times higher over Pune (31.4 ± 3.5 Wm − 2 ) compared to SINH (7.2 ± 1.1 Wm − 2 ). The atmospheric heating rate due to aerosols shows a similar pattern as ARF for these locations. The heating was higher in the wintertime, ~ 0.9–1.6 K day − 1 at Pune, and ~ 0.3–0.6 K day − 1 at SINH. The estimated scavenging ratio was found high for NO 3 − and Ca. 2+ . The wet deposition fluxes of Cl − , SO 4 2− , Na + , Mg 2+ were observed higher for SINH as compared to Pune, due to the high amount of rain received at SINH.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2019-06-17 , DOI:
10.1007/s10874-019-09393-2
A total of 30 precipitation samples were collected at a remote site of Qinghai Lake in the northeastern Tibetan Plateau, China, from June to August 2010. All samples were analyzed for major cations (NH4+, Na+, K+, Ca2+, and Mg2+) and anions (F−, Cl−, NO3−, and SO42−), electric conductivity (EC), pH, dissolved organic carbon (DOC), and oxygen isotopic composition (δ18O). The volume-weighted mean (VWM) values of pH and EC in the precipitation samples were 7.2 and 19.0 μs cm−1. Ca2+ was the dominant cation in precipitation with a VWM of 116.9 μeq L−1 (1.6–662.9 μeq L−1), accounting for 45.7% of total ions in precipitation. SO42− was the predominant anion with a VWM of 32.7 μeq L−1, accounting for 47.1% of the total anions. The average precipitation DOC was 1.4 mg L−1, and it shows a roughly negative power function with the precipitation amount. The values of δ18O in the rainwater in Qinghai Lake varied from −13.5‰ to −3.9‰ with an average of −8.1‰. The enrichment factor analysis indicates that crustal materials from continental dust were the major sources for Ca2+ in the precipitation samples. The high concentration of Ca2+ in the atmosphere played an important role in neutralizing the acidity of rainwater in Qinghai Lake area. Cluster analysis of air-mass trajectories indicates that the air masses associated with northeast and east had high values of NH4+, SO42−, and NO3−, whereas large Ca2+ loading was related to the air mass from west.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2021-09-17 , DOI:
10.1007/s10874-021-09426-9
Very short-lived substances (VSLs) are known to play an important role in ozone depletion in the troposphere and stratosphere. Environmental factors that influence the production of these compounds by marine phytoplankton, which is known to be the source of these compounds in open oceans, have not yet been well studied. Here we examined the effects of light intensity on the production of VSLs by the marine diatom Ditylum brightwellii. Bromodichloromethane (CHBrCl2), dibromochloromethane (CHBr2Cl), bromoform (CHBr3), chloroform (CHCl3), and dibromomethane (CH2Br2) in cultures incubated under full spectrum daylight intensities of 30, 60, and 120 µmol photons m− 2 s− 1 were measured using purge and trap gas chromatograph–mass spectrometry. Phytoplankton growth was monitored by measuring chlorophyll-a concentration and cell density. Both the chlorophyll-a concentration (the cell density) and the production rates of VSLs increased with increasing light intensity. The maximum production rates of CHBrCl2, CHBr2Cl, CHBr3, CHCl3, and CH2Br2 were observed during the exponential or stationary phase, with the exception of CH2Br2 incubated under 30 µmol photons m− 2 s− 1. The chlorophyll a-normalized (or cell-normalized) production rates of VSLs increased with increasing light intensity, e.g., the maximum of chlorophyll a-normalized production rates of CHCl3 under light intensities of 30, 60 and 120 µmol photons m− 2 s− 1 were 0.06, 0.46 and 1.84 µmol (g chlorophyll a) −1 day− 1, respectively. Our results suggest that marine diatoms are one of the significant sources of VSLs and that light intensity is a significant factor in estimating VSLs emissions from the open ocean.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2019-08-02 , DOI:
10.1007/s10874-019-09394-1
Optical properties of atmospheric particles at Mexico City (UNAM) and Queretaro (JQRO) were measured with a Photoacoustic Extinctiometer (PAX) at 870 nm. The Mexico City Metropolitan Area has around 21 million inhabitants and Queretaro Metropolitan Area has little more than a million. Observations of meteorological parameters (relative humidity, solar radiation, and wind speed) were used to identify the rainy and dry seasons and explain the daily and seasonal behaviors of particles optical properties. The measurements were made from November 1, 2014 to July 31, 2016. At UNAM, the mean values of the scattering coefficient (Bscat) in cold dry, warm dry, and rainy seasons were 35.8, 27.1, and 31.3 Mm−1, respectively; while at JQRO were 10.9, 11.9, and 15.0 Mm−1. The average values of the absorption coefficient (Babs) at UNAM during the cold dry, warm dry, and rainy seasons were 14.5, 12.7, and 12.7 Mm−1, respectively; whereas at JQRO were 4.9, 4.7, and 3.9 Mm−1. Both absorption and scattering coefficients showed similar diurnal behaviors, but at UNAM they are three times higher than JQRO. Concentrations of criteria gases (O3, NO, NO2 and NOx) were also measured. At UNAM no difference was observed between the seasonal values for the single scattering albedo (SSA); while in JQRO, the rainy season had the highest seasonal value, being 13% higher than in the dry seasons. The Mass Scattering Cross-Section (MSC) values at UNAM were close to 2 m2/g; on the other hand, at JQRO the MSC values were lower than 1 m2/g. The results suggest a seasonal variability in the aerosol optical properties in both sites, which should be verified with more long-term studies.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2022-03-31 , DOI:
10.1007/s10874-022-09431-6
In this study, 123 PM2.5 filter samples were collected in Wuhan, Hubei province from December 2014 to November 2015. Water- soluble inorganic ions (WSIIs), elemental carbon (EC), organic carbon (OC) and inorganic elements were measured. Source apportionment and back trajectory was investigated by the positive matrix factorization (PMF) model and the hybrid single particle lagrangian integrated trajectory (HYSPLIT) model, respectively. The annual PM2.5 concentration was 80.5 ± 38.2 μg/m3, with higher PM2.5 in winter and lower in summer. WSIIs, OC, EC, as well as elements contributed 46.8%, 14.8%, 6.7% and 8% to PM2.5 mass concentration, respectively. SO42−, NO3− and NH4+ were the dominant components, accounting for 40.2% of PM2.5 concentrations. S, K, Cl, Ba, Fe, Ca and I were the main inorganic elements, and accounted for 65.2% of the elemental composition. The ratio of NO3−/SO42− was 0.86 ± 0.72, indicating that stationary sources play dominant role on PM2.5 concentration. The ratio of OC/EC was 2.9 ± 1.4, suggesting the existence of secondary organic carbon (SOC). Five sources were identified using PMF model, which included secondary inorganic aerosols (SIA), coal combustion, industry, vehicle emission, fugitive dust. SIA, coal combustion, as well as industry were the dominant contributors to PM2.5 pollution, accounting for 34.7%, 20.5%, 19.6%, respectively.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2020-08-14 , DOI:
10.1007/s10874-020-09406-5
Particle morphology and elemental compositions are among the crucial parameters of aerosols required for accurate understanding of the climatic effect of aerosols in the earth-atmosphere system; yet their vertical distributions and region specific properties are poorly characterised due to sparse in-situ measurements. This is the first study to classify and quantify the vertical distributions of the morphological characteristics and elemental composition of aerosols based on single particle as well as bulk chemical analysis over seven geographically diverse regions of northern and central parts of India during spring (April–May, 2013), carried out as a part of Regional Aerosol Warming Experiment (RAWEX). Significant regional distinctiveness in shapes (non-sphericity), sizes and elemental compositions of the airborne particles were conspicuous, having dominance of highly irregular granular aggregates over the north Indian sites. The non-spherical coarse mode particles dominated the lower free tropospheric regions (> 2 km) of the Indo-Gangetic Plains (IGP). These particles could be responsible for enhanced spring time aerosol absorption in the elevated region of the atmosphere. Elemental compositions of the single particle analysis indicate that the free tropospheric layer over the IGP and central India is enriched with Na and Ca compounds mixed with Fe or Al (soil particles), indicating long range transport of crustal aerosols. This finding is very well supported by the bulk particle analysis indicating abundance of Ca2+ in the free troposphere with low contribution of ssNa+. Particles with irregular rough surfaces having dominance of SiO2 were observed over all the study sites. The percentage share of spherical (either smooth or rough) particles to the total morphological characteristics of the particles was found to be highly subdued (< 10%). The present study thus critically assesses the relevant knowledge pertaining to the morphological features of aerosols over the IGP during spring for the accurate estimation of aerosol radiative properties. More such efforts are required in future to study the connections and dependencies between morphological and radiative properties of aerosols in different seasons.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2022-03-15 , DOI:
10.1007/s10874-022-09434-3
The forests of the boreal and mid-latitude zones of the Northern Hemisphere are the largest source of reactive volatile organic compounds (VOCs), which have an important impact on the processes occurring in the atmospheric boundary layer. However, the composition of biogenic emissions from them remains incompletely characterized, as evidenced by the significant excess OH radical concentrations predicted by models in comparison with those observed under the forest canopy. The missing OH sink in the models may be related to the fact that they do not take into account the emission of highly reactive VOCs by vegetation on the forest floor. In this work, we report the results of laboratory determinations of the composition of VOCs emitted by representatives of different groups of plants that form the living soil cover (LSC) in the forests of the boreal and mid-latitude zones: bryophytes, small shrubs, herbaceous plants, and ferns. In the chromatograms of volatile emissions of all 11 studied plant species, 254 compounds with carbon atoms ranging in number from two to 20 were registered. All plants were characterized by the emission of terpenes, accounting for 112 compounds, and the second largest group (35 substances) was formed by carbonyl compounds. Both groups of compounds are characterized by high reactivity and are easily included in the processes of gas-phase oxidation with the participation of radicals HO, NO3 and ozone. These data indicate the importance of a thorough study of the so far disregarded source of VOCs, that is, the LSC in forests.
Liquid Crystals Reviews ( IF 3.7 ) Pub Date: 2020-10-23 , DOI:
10.1007/s10874-020-09410-9
To assess the efficacy of the “Implementation Details of Air Pollution Prevention and Control Action Plan”, the chemical composition of PM2.5 and other pollutants was determined during the winters of 2013–2014 and 2016–2017 at two urban sites in Xiangtan City, Hunan. The concentrations of PM2.5, SO2, and NO2 decreased from 146.0 to 94.5 μg/m3, 75.9 to 33.5 μg/m3, and 80.6 to 55.8 μg/m3, respectively, from winter 2013–2014 to winter 2016–2017. The concentrations of almost all the major chemical components of PM2.5 decreased as well, particularly secondary inorganic aerosols (SIAs). These results indicate that the implementation of the air quality control plan was very effective in improving air quality. Analysis of the data also suggests that SIA formation is likely responsible for high winter PM2.5 pollution and that high relative humidity levels and low wind speed can promote the formation of SIA. A 72-h back trajectory analysis shows that both regional transport and the accumulation of local pollutants under stagnant meteorological conditions promote the occurrence of episodes of high wintertime pollution levels.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.10 | 8 | Science Citation Index Expanded | Not |